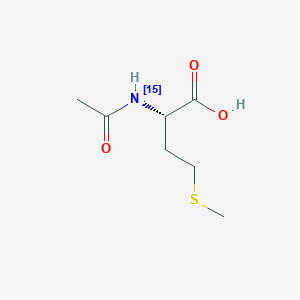

N-Acetyl-L-methionine-15N

Description

BenchChem offers high-quality N-Acetyl-L-methionine-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-L-methionine-15N including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3S |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

(2S)-2-(acetyl(15N)amino)-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i8+1 |

InChI Key |

XUYPXLNMDZIRQH-DWNZYCRPSA-N |

Isomeric SMILES |

CC(=O)[15NH][C@@H](CCSC)C(=O)O |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties & NMR Utility of N-Acetyl-L-methionine-15N

Executive Summary

N-Acetyl-L-methionine-15N (NAM-15N) represents a high-fidelity NMR probe that bridges the gap between small molecule metabolomics and protein NMR spectroscopy.[1] Unlike free methionine, the N-acetylated form mimics the electronic and chemical environment of an internal peptide residue, specifically blocking the N-terminal charge.[1] When isotopically enriched with Nitrogen-15 (

This guide details the physicochemical behavior of NAM-15N, its specific NMR spectroscopic signatures, and validated protocols for its use in drug development and metabolic tracking.[1]

Chemical & Physical Characterization[1][2][3][4][5][6][7][8][9]

Understanding the physical constraints of NAM-15N is prerequisite to successful spectral acquisition.[1] The acetylation of the amino group significantly alters the pKa profile compared to free methionine, eliminating the basic amino pKa (~9.2) and leaving only the carboxylic acid functionality.[1]

Physicochemical Datasheet[1]

| Property | Value | Notes |

| Molecular Formula | 15N-labeled at the amide position | |

| Molecular Weight | ~192.25 g/mol | +1 Da shift due to |

| Solubility (Water) | >300 mg/mL | Highly soluble; suitable for low-volume microprobes |

| pKa (Carboxyl) | ~3.50 | Anionic at physiological pH (7.[1]4) |

| pKa (Amide) | >15 | Non-ionizable under physiological conditions |

| Stability | High | Susceptible to oxidation at the Sulfur atom (S-CH |

The "Peptide Mimic" Effect

The N-acetyl group (

-

Electronic Environment: It creates a secondary amide bond, shifting the nitrogen chemical shift into the region typical for protein backbones (~115–130 ppm).[1]

-

Exchange Rates: The amide proton (

) is subject to solvent exchange (

NMR Spectroscopic Signature

The utility of NAM-15N relies on the scalar coupling between the

Chemical Shift Assignments (Reference: Liquid = 0 ppm)

| Nucleus | Approx. Shift ( | Multiplicity | Structural Insight |

| 120.0 – 128.0 ppm | Doublet (in 1D) | Sensitive to pH and temperature | |

| 8.0 – 8.5 ppm | Doublet | The "detection handle" for HSQC | |

| 4.3 – 4.4 ppm | Multiplet | Coupled to amide N (small | |

| 2.1 ppm | Singlet | Oxidation indicator (shifts on Met-SO formation) | |

| 2.0 ppm | Singlet | Sharp, intense reference signal |

The Oxidation Shift (The "ROS Sensor")

One of the most valuable properties of NAM-15N is the sensitivity of its side chain to Reactive Oxygen Species (ROS). Upon oxidation to the sulfoxide form (NAM-SO), the methyl singlet at 2.1 ppm shifts downfield significantly.[1] While the

Experimental Workflows & Protocols

Buffer Optimization Logic

To maximize the Signal-to-Noise Ratio (SNR) of the amide peak, one must minimize the solvent exchange rate (

The "Goldilocks" Zone:

-

pH < 5.0: Exchange is slow; amide signal is sharp and intense.[1]

-

pH 7.4: Exchange is moderate; signal is visible but may be broadened.[1]

-

pH > 8.0: Exchange is fast; amide signal disappears ("bleached" by water saturation).[1]

Workflow Visualization (DOT)

The following diagram illustrates the decision matrix for sample preparation and acquisition.

Caption: Operational workflow for preparing and analyzing NAM-15N samples, prioritizing solvent selection based on detection goals.

Applications in Drug Development

ROS Scavenging & Stability Assays

N-Acetyl-L-methionine is a known antioxidant.[1] In formulation science, it is used to protect therapeutic proteins from oxidation.[1]

-

Mechanism: NAM acts as a "sacrificial" antioxidant.[1]

-

Readout: The conversion of NAM to NAM-Sulfoxide is quantitative.

-

15N Advantage: In a formulation containing a protein and NAM, the protein signals will be broad and complex.[1] The NAM-15N small molecule signal will be sharp.[1] Using an isotope filter (X-filter), one can selectively observe the NAM-15N oxidation state without interference from the protein background.[1]

Metabolic Flux Analysis

NAM can serve as a metabolic source of methionine.[1]

-

Protocol: Feed cells with NAM-15N.

-

Tracking: Monitor the appearance of

N signals in downstream metabolites (e.g., S-Adenosylmethionine, though the 15N remains on the backbone, tracking the amino acid incorporation into proteins). -

Advantage: The

N label eliminates the natural abundance background (0.37%), ensuring that any signal observed is derived exclusively from the exogenous tracer.[1]

Pathway Visualization: Oxidation Monitoring[1]

Caption: The oxidation of NAM-15N to its Sulfoxide form results in distinct chemical shift perturbations trackable by NMR.

References

-

Human Metabolome Database (HMDB). Metabocard for N-Acetyl-L-methionine (HMDB0000534). [Link][1]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 448580, N-Acetyl-L-methionine. [Link][1]

-

Biological Magnetic Resonance Bank (BMRB). Reference Chemical Shifts for Amino Acids. [Link]

-

Keire, D. A., et al. (2016).[1] N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation. [Link][1]

Sources

A Senior Application Scientist's Guide to Metabolic Pathway Mapping of N-Acetyl-L-methionine-¹⁵N in Mammalian Cells

Abstract

Stable isotope tracing is a powerful methodology for delineating the metabolic fate of compounds in complex biological systems.[1] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to map the metabolic pathways of N-Acetyl-L-methionine (NALM) using a ¹⁵N label in mammalian cells. We will move beyond a simple recitation of protocols to explore the underlying rationale for experimental design choices, ensuring a robust and insightful investigation. This document covers the core principles of methionine metabolism, detailed experimental protocols from cell culture to mass spectrometry-based analysis, data interpretation strategies, and the generation of illustrative pathway and workflow diagrams using the DOT language.

Introduction: The Significance of N-Acetyl-L-methionine and ¹⁵N Tracing

Methionine is an essential sulfur-containing amino acid, pivotal not only as a building block for protein synthesis but also as a central node in cellular metabolism.[2] Its metabolic derivatives are involved in two major interconnected pathways: the transmethylation cycle and the transsulfuration pathway.[3][4] The transmethylation cycle produces S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[3] The transsulfuration pathway, on the other hand, leads to the synthesis of another crucial amino acid, cysteine, which is a key component of the major intracellular antioxidant, glutathione.[2][5]

N-Acetyl-L-methionine (NALM) is a derivative of methionine that has been shown to be nutritionally and metabolically equivalent to L-methionine.[2][6] The primary entry point of NALM into cellular metabolism is believed to be through the action of aminoacylases, which hydrolyze the N-acetyl group to release free L-methionine and acetate.[7][8][9]

By using NALM with a stable isotope label on the nitrogen atom (NALM-¹⁵N), we can precisely trace the journey of this nitrogen as it is incorporated into methionine and subsequently distributed throughout the intricate network of connected metabolic pathways. This allows for a dynamic view of metabolic flux, providing invaluable insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions. Stable isotope tracing with ¹⁵N-labeled compounds is a well-established technique for monitoring nitrogen incorporation into amino acids, nucleotides, and other nitrogen-containing metabolites.[1]

Foundational Methionine Metabolism

A thorough understanding of the canonical methionine metabolic network is a prerequisite for designing and interpreting any tracer experiment. The ¹⁵N from deacetylated NALM is expected to flow through these core pathways.

The Transmethylation Cycle

The transmethylation cycle is a critical pathway that governs the supply of methyl groups for a vast array of cellular methylation reactions.[10][11][12] Methionine is first activated by reacting with ATP to form S-adenosylmethionine (SAM), a reaction catalyzed by methionine adenosyltransferase (MAT).[3] SAM then donates its methyl group to various acceptor molecules, becoming S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine, which can then be re-methylated back to methionine to complete the cycle.[13]

The Transsulfuration Pathway

When cysteine is required, homocysteine can be irreversibly diverted from the transmethylation cycle into the transsulfuration pathway.[3][5][14][15] This pathway involves the condensation of homocysteine with serine to form cystathionine, which is then cleaved to produce cysteine, α-ketobutyrate, and ammonia.[15] This pathway is crucial for maintaining cellular redox balance through the synthesis of glutathione.

The Methionine Salvage Pathway

The methionine salvage pathway is a ubiquitous biochemical route that regenerates methionine from 5'-methylthioadenosine (MTA), a by-product of polyamine synthesis and other reactions involving SAM.[16][17] This pathway is essential for conserving the sulfur-containing moiety of methionine, which is often a limiting nutrient.[16]

Diagram: Overview of Methionine Metabolism

Caption: The metabolic fate of N-Acetyl-L-methionine-¹⁵N in mammalian cells.

Experimental Design and Strategy

A well-designed experiment is the cornerstone of reliable and interpretable results. The following considerations are crucial for successfully tracing the metabolic fate of NALM-¹⁵N.

Cell Line Selection

The choice of mammalian cell line will significantly impact the observed metabolic pathways.

-

Hepatocytes (e.g., HepG2): These cells have highly active methionine metabolism, making them an excellent model for studying the core pathways.[4]

-

Neuronal cells (e.g., SH-SY5Y): Given that NALM and aminoacylase 1 have been identified in brain tissue, neuronal cell lines are relevant for neurochemical studies.[7]

-

Cancer cell lines (e.g., A549, HCT116): Many cancer cells exhibit altered methionine metabolism and dependency, making NALM tracing a valuable tool for oncology research.

Isotopic Labeling Strategy

-

Tracer Concentration: The concentration of NALM-¹⁵N should be sufficient to allow for detectable incorporation into downstream metabolites without causing toxicity or significantly altering the natural metabolite pools. A preliminary dose-response experiment is recommended.

-

Labeling Duration: The time course of labeling is critical.

-

Short-term (minutes to a few hours): Ideal for observing the kinetics of the initial deacetylation and incorporation into the transmethylation cycle.

-

Long-term (24-48 hours): Allows for the detection of ¹⁵N in metabolites of slower-turnover pathways, such as protein synthesis and the transsulfuration pathway.

-

-

Controls:

-

Unlabeled Control: Cells grown in parallel with unlabeled NALM or standard methionine-containing medium are essential for determining the natural isotopic abundance of metabolites.

-

L-Methionine-¹⁵N Control: A parallel experiment using L-Methionine-¹⁵N can help to differentiate metabolic effects specific to the N-acetylation from those of methionine metabolism itself.

-

Core Methodologies: A Step-by-Step Guide

This section provides detailed protocols for each stage of the metabolic mapping experiment.

Diagram: Experimental Workflow

Caption: A streamlined workflow for NALM-¹⁵N metabolic tracing.

Protocol 1: Cell Culture and Isotopic Labeling

-

Cell Seeding: Seed the chosen mammalian cell line in appropriate culture vessels (e.g., 6-well or 12-well plates) and grow to approximately 80% confluency in standard culture medium.

-

Medium Preparation: Prepare a labeling medium by supplementing methionine-free medium with a predetermined concentration of N-Acetyl-L-methionine-¹⁵N.

-

Labeling Initiation: Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the prepared labeling medium.

-

Incubation: Place the cells back in the incubator (37°C, 5% CO₂) for the desired labeling period.

Protocol 2: Metabolite Extraction

The goal of this step is to rapidly halt all enzymatic activity and efficiently extract the polar metabolites of interest.

-

Quenching: At the end of the incubation period, rapidly aspirate the labeling medium. Immediately place the culture plate on dry ice to quench metabolism.

-

Extraction Solvent Preparation: Prepare an 80:20 methanol:water (v/v) extraction solvent and chill it to -80°C.[18] For self-validation, spike this solvent with a known concentration of an internal standard not expected to be present in the cells (e.g., L-Methionine-d4).

-

Extraction: Add the cold extraction solvent to each well. Scrape the cells from the surface of the well using a cell scraper.

-

Collection and Centrifugation: Transfer the cell lysate/solvent mixture to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube for LC-MS analysis.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is the preferred analytical platform for this application due to its high sensitivity and ability to separate and identify a wide range of polar metabolites.[19][20]

-

Chromatography: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like amino acids and their derivatives.

-

Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire the data. This is crucial for accurately distinguishing between the unlabeled (M+0) and ¹⁵N-labeled (M+1) isotopic peaks.

-

Acquisition Mode: Operate the mass spectrometer in a full scan mode to capture all ions within a specified mass range. Targeted MS/MS (tandem mass spectrometry) can be used for confirmation of metabolite identity.

Data Analysis and Interpretation

Identifying ¹⁵N-Labeled Metabolites

The key to tracing is the identification of mass shifts in the mass spectrometry data. Since ¹⁵N has one additional neutron compared to the most abundant isotope of nitrogen, ¹⁴N, any metabolite that incorporates the nitrogen from NALM-¹⁵N will have its monoisotopic mass increased by approximately 1.003 Da.

For example:

-

Methionine (C₅H₁₁NO₂S):

-

Unlabeled (¹⁴N) monoisotopic mass: ~149.051 Da

-

¹⁵N-labeled monoisotopic mass: ~150.048 Da

-

-

S-adenosylmethionine (C₁₅H₂₂N₆O₅S):

-

Unlabeled (all ¹⁴N) monoisotopic mass: ~398.140 Da

-

Incorporation of one ¹⁵N: ~399.137 Da

-

Table 1: Expected Mass Shifts for Key Methionine Pathway Metabolites

| Metabolite | Chemical Formula | Unlabeled Mass (M+0) | ¹⁵N-Labeled Mass (M+1) | Mass Shift (Da) |

| Methionine | C₅H₁₁NO₂S | 149.051 | 150.048 | +0.997 |

| Homocysteine | C₄H₉NO₂S | 135.035 | 136.032 | +0.997 |

| Cysteine | C₃H₇NO₂S | 121.020 | 122.017 | +0.997 |

| S-Adenosylmethionine | C₁₅H₂₂N₆O₅S | 398.140 | 399.137 | +0.997 |

Note: Masses are approximate monoisotopic masses and may vary slightly based on the exact calculation.

Calculating Fractional Enrichment

Fractional enrichment (FE) is a measure of the proportion of a metabolite pool that has become labeled with the stable isotope. It is a critical parameter for understanding metabolic flux.

The FE can be calculated from the areas of the unlabeled (M+0) and labeled (M+1) peaks in the mass spectrum for a given metabolite:

FE (%) = [Area(M+1) / (Area(M+0) + Area(M+1))] * 100

It is important to correct for the natural abundance of heavy isotopes in the unlabeled control samples to avoid overestimation of the enrichment.[21]

Conclusion and Future Directions

This guide provides a robust framework for mapping the metabolic pathways of N-Acetyl-L-methionine-¹⁵N in mammalian cells. By combining careful experimental design, precise analytical techniques, and thoughtful data interpretation, researchers can gain significant insights into the dynamics of methionine metabolism. The methodologies described herein are not only applicable to NALM but can be adapted for tracing a wide variety of isotopically labeled compounds.

Future studies could involve combining ¹⁵N tracing with ¹³C-labeled tracers (e.g., ¹³C-glucose or ¹³C-glutamine) to simultaneously track both nitrogen and carbon flux, providing an even more comprehensive picture of cellular metabolism.[1] Such multi-isotope tracing experiments will be invaluable in unraveling the complex metabolic reprogramming that occurs in various diseases and in the development of novel targeted therapies.

References

-

PubChem. methionine salvage | Pathway. National Institutes of Health. [Link]

-

Smith, T., Ghandour, M. S., & Wood, P. L. (2011). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Journal of Neurochemistry, 118(2), 187–194. [Link]

-

Anderson, N. L., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences. [Link]

-

Greco, A. D., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences, 20(23), 6031. [Link]

-

Boggs, R. W., et al. (1985). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. Journal of Nutrition, 115(4), 559-566. [Link]

-

Biology LibreTexts. (2023). 18.2: Metabolic Fates of Amino Groups. [Link]

-

Normale sup. The methionine salvage pathway. [Link]

-

JJ Medicine. (2018). Methionine Metabolism and Activated Methyl Cycle | Pathway and Purpose. YouTube. [Link]

-

Khan Academy. Overview of Amino Acid Metabolism. [Link]

-

Schönfeld, C., et al. (2022). SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells. Metabolites, 12(12), 1269. [Link]

-

Anderson, N. L., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 815215. [Link]

-

Rocchetti, G., et al. (2022). LC/MS Q-TOF Metabolomic Investigation of Amino Acids and Dipeptides in Pleurotus ostreatus Grown on Different Substrates. Journal of Agricultural and Food Chemistry, 70(20), 6210–6220. [Link]

-

Wikipedia. Transmethylation. [Link]

-

ResearchGate. The transmethylation cycle. [Link]

-

Mishra, R., et al. (2022). Regulators of the transsulfuration pathway. Redox Biology, 58, 102528. [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

Bio-protocol. Extraction of the Polar Metabolites from Adherent Mammalian Cells. [Link]

-

MDPI. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. [Link]

-

Wikipedia. Aminoacylase. [Link]

-

MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]

-

MDPI. (2022). Transsulfuration Pathway Products and H2S-Donors in Hyperhomocysteinemia: Potential Strategies Beyond Folic Acid. [Link]

-

ResearchGate. (2022). (PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

-

PubMed. (2009). In vivo 15N-enrichment of metabolites in suspension cultured cells and its application to metabolomics. [Link]

-

Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. [Link]

-

ResearchGate. (2014). (PDF) Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. [Link]

-

Taylor & Francis. Transmethylation – Knowledge and References. [Link]

-

PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. [Link]

-

protocols.io. (2022). Intracellular metabolomics extraction. [Link]

-

ResearchGate. (1991). A general approach to calculating isotopic distributions for mass spectrometry. [Link]

-

National Institutes of Health. (2022). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. [Link]

-

Taylor & Francis. Transsulfuration pathway – Knowledge and References. [Link]

-

University of Oxford. Guide to cell extraction, sample normalisation and sample submission for metabolomics. [Link]

-

National Institutes of Health. (2020). Aminoacylase 1 (ACY-1) Mediates the Proliferation and Migration of Neuroblastoma Cells in Humans Through the ERK/Transforming Growth Factor β (TGF-β) Signaling Pathways. [Link]

-

ResearchGate. The methionine salvage pathway. The enzyme names are from[7], and.... [Link]

-

YouTube. (2023). Isotope labeling to track nutrient flow | EMSL LEARN Webinar Series. [Link]

-

YouTube. (2020). Transmethylation Mechanism |TransmethylationAnimation. [Link]

-

Rat Genome Database. transsulfuration pathway of homocysteine metabolism. [Link]

-

WikiPathways. Transsulfuration Pathway. [Link]

-

Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

-

Immune System Research. (2023). Metabolomics and Isotope Tracing. [Link]

-

Nutritional Outlook. (2022). One-carbon metabolism: SAMe, DNA methylation, and gene regulation. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-Acetyl-DL-methionine | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 4. methionine salvage | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative metabolism of L-methionine and N-acetylated derivatives of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminoacylase - Wikipedia [en.wikipedia.org]

- 9. Aminoacylase 1 (ACY-1) Mediates the Proliferation and Migration of Neuroblastoma Cells in Humans Through the ERK/Transforming Growth Factor β (TGF-β) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transmethylation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. youtube.com [youtube.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. pathwaymap.com [pathwaymap.com]

- 16. The methionine salvage pathway [normalesup.org]

- 17. researchgate.net [researchgate.net]

- 18. Extraction of the Polar Metabolites from Adherent Mammalian Cells —Bio-101 [bio-protocol.org]

- 19. LC/MS Q-TOF Metabolomic Investigation of Amino Acids and Dipeptides in Pleurotus ostreatus Grown on Different Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - FR [thermofisher.com]

- 21. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Redox Profiling: The Role of 15N-Labeled N-Acetyl-L-Methionine

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The High-Fidelity Redox Probe

In the landscape of oxidative stress research, distinguishing between endogenous antioxidant defense and exogenous therapeutic intervention is a persistent analytical challenge. 15N-labeled N-acetyl-L-methionine (15N-NALM) has emerged as a critical tool to resolve this ambiguity.

Unlike standard antioxidants, 15N-NALM serves a dual purpose: it is a bioavailable precursor for methionine (a potent ROS scavenger) and a non-invasive spectral probe . By incorporating a stable nitrogen-15 isotope (

This guide details the technical application of 15N-NALM in quantifying oxidative stress, validating antioxidant delivery, and mapping protein repair kinetics.

The Bioavailability Problem & The 15N Solution

The "Silent" Metabolism of Unlabeled Antioxidants

When unlabeled N-acetyl-L-methionine (NALM) is administered, it enters a cellular "black box." It is deacetylated by Aminoacylase-1 (ACY1) to release free methionine, which then mixes indistinguishably with the pre-existing endogenous methionine pool.

-

The Problem: You cannot quantify how much of the intracellular methionine—or the resulting antioxidant capacity—is derived from the therapeutic treatment versus the cell's own reserves.

-

The Solution: 15N-NALM . The stable isotope acts as an immutable tag.

Mechanistic Advantages

-

Differentiation: The +1 Da mass shift (in MS) and unique gyromagnetic ratio (in NMR) allow for absolute quantification of exogenous uptake.

-

Redox Sensitivity: The oxidation of the methionine sulfur atom to methionine sulfoxide (MetSO) induces a detectable chemical shift perturbation (CSP) on the backbone

N atom, allowing real-time monitoring of oxidative damage without destructive sampling.

Metabolic Flux Analysis (LC-MS/MS Workflow)

This workflow is designed to quantify the conversion efficiency of NALM into free methionine and its subsequent incorporation into the proteome or oxidation products.

The Pathway

Upon cellular entry, 15N-NALM follows a bifurcated path:

-

Deacetylation: Converted to 15N-Methionine (15N-Met).

-

Scavenging: 15N-Met is oxidized to 15N-Methionine Sulfoxide (15N-MetSO).

-

Anabolism: 15N-Met is charged onto tRNA and incorporated into nascent proteins (Protein Synthesis Tracking).

Visualization: 15N-NALM Metabolic Fate

Figure 1: Metabolic trajectory of 15N-NALM. The isotope label (15N) persists through deacetylation, allowing differentiation of therapeutic methionine from endogenous sources.

Quantitative Data Output

The following table illustrates typical LC-MS/MS data distinguishing endogenous vs. exogenous pools in a treated cell lysate.

| Metabolite | Mass Transition (Q1/Q3) | Source Indication | Interpretation |

| NALM (Unlabeled) | 192.1 → 104.1 | Endogenous/Impurity | Background noise or natural abundance. |

| 15N-NALM | 193.1 → 105.1 | Therapeutic Input | Direct measurement of drug uptake. |

| Methionine (14N) | 150.1 → 104.1 | Endogenous Pool | Baseline cellular methionine. |

| 15N-Methionine | 151.1 → 105.1 | Therapeutic Active | Proof of bioavailability (Deacetylation). |

| 15N-Met-Sulfoxide | 167.1 → 121.1 | Scavenging Event | Direct quantification of ROS neutralized by therapy. |

Structural Dynamics: NMR-Based Redox Profiling

While MS provides quantification, 2D

The "Gamma-Effect" Mechanism

Oxidation of the methionine side-chain sulfur (position

-

Result: The single 15N-Met peak splits and shifts.

-

Detection: In a 1H-15N HSQC spectrum, the amide cross-peak for oxidized methionine is distinct from the reduced form.

Protocol: Real-Time Oxidation Kinetics

-

Sample Prep: Incubate 15N-NALM (or 15N-Met loaded proteins) in NMR buffer (pH 6.5, 25°C).

-

Induction: Add oxidant (e.g., H2O2) to mimic oxidative stress.

-

Acquisition: Collect serial HSQC spectra every 10 minutes.

-

Analysis: Track the disappearance of the Met peak and the appearance of MetSO peaks.

Visualization: NMR Spectral Shift

Figure 2: Schematic of 1H-15N HSQC spectral evolution. Oxidation causes a characteristic downfield shift and peak splitting due to chirality at the sulfur atom.

Detailed Experimental Protocols

Protocol A: LC-MS/MS Pulse-Chase Analysis

Objective: Determine the half-life of 15N-NALM and rate of conversion to 15N-Met.

-

Cell Culture: Seed HEK293 cells (or target line) to 80% confluence.

-

Pulse: Replace media with Methionine-free media supplemented with 100 µM 15N-NALM (Sigma-Aldrich or equivalent isotope supplier).

-

Incubation: Incubate for time points: 0, 15, 30, 60, 120 min.

-

Quench: Wash cells 2x with ice-cold PBS. Add 80% Methanol (-80°C) to lyse.

-

Extraction: Vortex, centrifuge at 14,000 x g for 10 min. Collect supernatant.

-

Analysis: Inject 5 µL into LC-MS/MS (C18 column). Monitor transitions listed in Section 3.

-

Calculation:

Protocol B: NMR Redox Titration

Objective: Map the susceptibility of N-terminal methionines to oxidation.

-

Buffer: 20 mM Sodium Phosphate, pH 6.5, 10% D2O.

-

Substrate: 1 mM 15N-NALM.

-

Spectrometer: 600 MHz or higher, equipped with a cryoprobe.

-

Pulse Sequence: hsqcetfpf3gpsi (Sensitivity-enhanced 1H-15N HSQC).

-

Titration: Acquire baseline. Add H2O2 in molar equivalents (0.5x, 1.0x, 2.0x).

-

Data Processing: Process with apodization (squared sine bell). Reference to DSS (0 ppm).

-

Validation: The appearance of peaks at ~8.3 ppm (1H) / ~121.5 ppm (15N) confirms sulfoxide formation [1, 2].

References

-

NMR Characteristics of Methionine-Oxidized

-Synuclein. Source: ResearchGate.[1] URL:[Link] -

Site-specific Methionine Oxidation Alters Structure and Phase Separation of TDP-43. Source: bioRxiv. URL:[Link]

-

Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Source: Analytical Chemistry (ACS). URL:[Link]

-

N-acetyl-L-methionine is a Superior Protectant of Human Serum Albumin Against Post-Translational Oxidation. Source: PubMed Central (NIH). URL:[Link]

-

Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling. Source: PubMed Central (NIH). URL:[Link]

Sources

Thermodynamic Stability of N-Acetyl-L-methionine-15N in Aqueous Solutions

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

N-Acetyl-L-methionine-15N (NAM-15N) serves as a critical isotopic standard in biomolecular NMR spectroscopy and metabolic tracing.[1] While the acetyl group confers significant resistance to enzymatic degradation compared to free methionine, the thermodynamic stability of NAM-15N in aqueous solution is governed by two competing pathways: amide bond hydrolysis (kinetically hindered) and thioether oxidation (thermodynamically favored).[1]

This guide provides a rigorous analysis of these stability profiles, establishing that while NAM-15N is hydro-lytically robust at physiological pH, it functions as a "sacrificial antioxidant," making it highly susceptible to oxidative degradation.[1][2] The following protocols and data enable researchers to validate the integrity of NAM-15N stocks and prevent costly isotopic signal loss.

Molecular Architecture & Physicochemical Properties

The stability of NAM-15N is dictated by its three functional domains. The 15N-label is located at the amide nitrogen, making its chemical shift highly sensitive to the electronic environment of the peptide bond.

| Property | Value / Characteristic | Impact on Stability |

| Molecular Formula | C | 15N enrichment (>98%) enables HSQC detection.[1] |

| pKa (Carboxyl) | ~3.50 | Anionic at neutral pH; increases solubility.[1][2] |

| Solubility | ~300 mg/mL (H | High solubility aids concentrated stock prep but increases intermolecular reaction rates.[1][2] |

| Amide Bond | Resonance stabilized | High activation energy ( |

| Thioether (S-Me) | Nucleophilic | High susceptibility to ROS (Reactive Oxygen Species).[1] |

Thermodynamic Degradation Pathways

The degradation landscape of NAM-15N is bifurcated. The researcher must distinguish between loss of label (unlikely) and chemical transformation (likely).

3.1 Hydrolysis (The Kinetic Trap)

Thermodynamically, the hydrolysis of the N-acetyl amide bond is exergonic (

-

Mechanism: Requires protonation of the carbonyl oxygen (acid catalysis) or nucleophilic attack by hydroxide (base catalysis).

-

Stability Window: In the absence of Acylase I enzymes, NAM-15N solutions remain stable for months at 4°C.[2]

-

15N Implication: Hydrolysis cleaves the acetyl group, shifting the 15N signal significantly upfield (towards free amino acid range), but the label remains attached to the methionine core.[2]

3.2 Oxidation (The Thermodynamic Sink)

This is the primary instability mode. The sulfur atom in methionine is electron-rich and readily oxidizes to Methionine Sulfoxide (Met(O)) and subsequently Methionine Sulfone (Met(O

-

Thermodynamics: The oxidation of sulfide to sulfoxide is highly exothermic.[2]

-

Catalysis: Trace metal ions (Fe

, Cu -

NMR Signature: Oxidation induces a stereocenter at the sulfur, creating diastereomers.[2] This splits the methyl 1H signal and shifts the amide 15N resonance, complicating spectral analysis.[2]

3.3 Visualizing the Degradation Landscape

Figure 1: Chemical degradation landscape of NAM-15N.[1] Oxidation is the dominant pathway under physiological storage conditions.

Experimental Assessment Protocols

To validate the thermodynamic stability of your specific lot of NAM-15N, use the following self-validating protocols.

Protocol A: Purity Assessment via 1H-15N HSQC

Rationale: 1D Proton NMR is often insufficient due to water suppression artifacts near the acetyl peak.[2] 2D HSQC filters out non-labeled impurities and solvent.[2]

-

Sample Prep: Dissolve 5 mg NAM-15N in 500 µL D

O (or 90% H -

Internal Standard: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.

-

Acquisition:

-

Validation Criteria:

-

Pass: Single cross-peak at

ppm / -

Fail (Oxidation): Appearance of secondary peaks slightly shifted in the 15N dimension.

-

Fail (Hydrolysis): Loss of Acetyl-CH

correlation in HMBC or shift of Amide-N to free amine region (

-

Protocol B: Forced Degradation (Oxidative Stress)

Rationale:[1][2][3][4][5][6] Determine the susceptibility of the batch to oxidation, mimicking long-term storage issues.

-

Control: Prepare 10 mM NAM-15N in Phosphate Buffer (pH 7.4).

-

Stress: Add Hydrogen Peroxide (H

O -

Monitoring: Acquire 1H NMR spectra every 15 minutes for 4 hours.

-

Data Analysis: Integrate the S-Methyl peak (

2.1 ppm). -

Result: Plot

vs. Time to determine the pseudo-first-order rate constant (

Stability Study Workflow

The following workflow outlines the decision matrix for qualifying NAM-15N reagents before critical metabolic studies.

Figure 2: Quality assurance workflow for NAM-15N preparation.

Handling & Storage Recommendations

To maximize thermodynamic stability and shelf-life:

-

pH Control: Maintain pH between 6.0 and 8.0. Avoid pH < 2 or > 10 to prevent amide hydrolysis.[2]

-

Oxidative Shielding:

-

Temperature: Store lyophilized powder at -20°C (desiccated). Store solutions at 4°C for short term (< 1 week) or -80°C for long term.[1]

-

Inert Atmosphere: Overlay stock solutions with Argon gas before sealing.[2]

References

-

Vertex AI Search. (2024).[2] Process for the production of N-acetyl-L-methionine. Google Patents. Link

-

AZoM. (2019).[2][8][9] How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. Link

-

GSC Online Press. (2024).[2] A kinetic and mechanistic study of oxidation of N-Acetyl-DL-Methionine by pyridinium chlorochromate. Link

-

MDPI. (2023).[2] The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. Link

-

NIH PubMed. (2016).[2] N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation.[1][10] Link

-

ChemicalBook. (2024).[2][4] N-Acetyl-L-methionine Properties and Stability. Link

Sources

- 1. N-Acetyl-L-methionine | 65-82-7 [chemicalbook.com]

- 2. N-acetyl-L-methionine | C7H13NO3S | CID 448580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation [mdpi.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. news-medical.net [news-medical.net]

- 6. N-Acetyl-DL-methionine(1115-47-5) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. azom.com [azom.com]

- 9. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

isotopic enrichment levels of N-Acetyl-L-methionine-15N for metabolomics

Technical Guide: Isotopic Enrichment & Application of N-Acetyl-L-methionine-( N)

Executive Summary

This technical guide analyzes the critical parameters of N-Acetyl-L-methionine-(

For researchers in drug development and metabolic flux analysis, the use of a +1 Da standard requires rigorous correction for natural isotopic abundance (specifically

Part 1: Isotopic Specifications & Physics

The Enrichment Standard

Commercial synthesis of N-Acetyl-L-methionine-(

| Parameter | Specification | Technical Implication |

| Chemical Formula | Basis for isotopic envelope calculation.[1] | |

| Isotopic Enrichment | 98 atom % | 2% of the standard remains as unlabeled ( |

| Mass Shift | +0.9970 Da | A "heavy" shift of nominally +1 Da. |

| Chemical Purity | Ensures no interference from synthesis byproducts (e.g., free Methionine). |

The "M+1" Analytical Challenge

The primary risk with this specific IS is its +1 Da mass shift . In organic molecules, the natural abundance of Carbon-13 (

-

The Conflict: The

N-labeled IS (Mass -

The Calculation:

-

N-Acetyl-methionine contains 7 Carbon atoms .

-

Probability of

C -

Approximate natural M+1 abundance

. -

Result: For every 100 counts of endogenous analyte, there are ~7.7 counts of signal that directly overlap with your

N Internal Standard.

-

Mass Defect Resolution (HRMS Requirement)

To distinguish the

-

Mass Shift (

C -

Mass Shift (

N -

Mass Difference (

):

Resolution Requirement (

Operational Directive: You must use an instrument with Resolution > 35,000 FWHM (e.g., Orbitrap or high-spec Q-TOF) to physically separate the IS from the natural isotope background. On a Triple Quadrupole (QQQ) operating at unit resolution, these peaks will merge, necessitating the mathematical correction detailed in Part 3.

Part 2: Biological Context & Pathway

N-Acetyl-L-methionine serves as a storage form or metabolite of Methionine. In drug development, it acts as a bio-precursor, deacetylated by Acylase I (ACY1) in the kidney and liver to release free Methionine.

Figure 1: The metabolic entry point of N-Acetyl-L-methionine into the Methionine Cycle.[2] The

Part 3: Experimental Protocol & Workflow

Preparation of the Internal Standard

This protocol assumes a stock of N-Acetyl-L-methionine-(

-

Stock Solution (10 mM):

-

Weigh 1.92 mg of labeled standard.

-

Dissolve in 1.0 mL of 50:50 Methanol:Water (v/v).

-

Note: Avoid 100% aqueous storage to prevent microbial growth, though the acetyl group provides some stability.

-

-

Working Solution (IS-WS):

-

Dilute Stock to 10 µM in 100% Methanol.

-

Store at -20°C. Stability is typically >6 months.

-

Sample Processing (Protein Precipitation)

This workflow ensures the IS equilibrates with the biological matrix before protein removal.

Figure 2: Standardized workflow for Internal Standard spiking. Critical: The IS must be added BEFORE protein precipitation to account for extraction losses.

Part 4: Quality Assurance & Correction Factors

When using a 98% enriched standard with Unit Resolution mass spectrometry (e.g., Triple Quad), you must apply an Isotopic Correction Factor (ICF).

The Correction Algorithm

If your MS cannot resolve the 6.3 mDa difference between the IS and the natural M+1 isotope:

Where:

-

= The integrated peak area of the

- = The integrated peak area of the unlabeled analyte (m/z 191).

- = The theoretical natural abundance ratio of the M+1 peak (approx 0.077 for this molecule).

Validation Step: Run a "Blank + Analyte" sample (high concentration of unlabeled standard, no IS). Monitor the m/z 192 channel. The signal observed here is the "Crosstalk" that must be subtracted from your actual samples.

Acceptance Criteria

-

Retention Time: IS must elute within

min of the analyte. -

IS Response Variation: The CV% of the IS peak area across the entire batch should be

. -

Blank Check: The "Double Blank" (no analyte, no IS) must show 0 counts at m/z 192.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.).[3] N-Acetyl-L-methionine Compound Summary. National Library of Medicine. Retrieved from [Link]

Methodological & Application

protocol for 15N-HSQC NMR spectroscopy using N-Acetyl-L-methionine-15N

Application Note: Protocol for N-HSQC NMR Spectroscopy using N-Acetyl-L-methionine- N

Executive Summary

In drug development and structural biology, the

This protocol establishes N-Acetyl-L-methionine-

Material Specifications & Safety

To ensure reproducibility, strict adherence to material quality is required.

Reagents Table

| Reagent | Specification | Role |

| N-Acetyl-L-methionine- | >98 atom % | Target Analyte |

| Buffer Component A | Sodium Phosphate Monobasic ( | pH Buffering |

| Buffer Component B | Sodium Phosphate Dibasic ( | pH Buffering |

| Solvent | Solvent Matrix (90:10 ratio) | |

| Internal Standard | DSS-d6 (2,2-dimethyl-2-silapentane-5-sulfonate) | Chemical Shift Ref (0.00 ppm) |

| pH Adjustment | HCl / NaOH (0.1 M) | Critical for Amide Proton Exchange |

Critical Safety & Handling

-

Amide Exchange Warning: The amide proton (

) of NAM- -

Hygroscopy: NAM-

N is slightly hygroscopic. Store in a desiccator at -20°C. Equilibrate to room temperature before weighing to prevent water condensation.

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data validation.

Figure 1: Operational workflow for NAM-15N sample preparation and acquisition. Note the critical pH adjustment step to preserve amide signal intensity.

Detailed Preparation Protocol

Step 1: Buffer Preparation (50 mM Phosphate, pH 6.0)

-

Prepare 50 mL of 50 mM Sodium Phosphate buffer.

-

Mix

and -

Add 0.5 mM DSS-d6 as the internal reference.

-

Why pH 6.0? At pH 6.0, the amide proton exchange rate (

) is minimized (typically

Step 2: Sample Dissolution[1]

-

Weigh 2-5 mg of NAM-

N into a microcentrifuge tube. -

Add 540 µL of the Phosphate Buffer (pH 6.0).

-

Add 60 µL of

(provides the lock signal). Total volume = 600 µL. -

Vortex gently until fully dissolved.

-

Centrifuge at 10,000 x g for 1 minute to remove micro-bubbles.

Step 3: Transfer

-

Transfer exactly 550 µL to a high-quality 5mm NMR tube.

-

Self-Validation: Ensure no bubbles exist at the bottom of the tube. The meniscus must be centered within the RF coil window (check using the sample depth gauge).

Acquisition Parameters (Bruker/TopSpin Standard)

The recommended pulse sequence is Sensitivity-Enhanced Gradient HSQC with water flip-back (e.g., hsqcetf3gpsi on Bruker systems). This sequence preserves the water magnetization (flip-back), allowing for faster repetition rates and minimizing saturation transfer to the amide proton.

Spectrometer Configuration

-

Temperature: 298 K (25°C). Variation >0.5K will shift the amide peak.

-

Lock:

. -

Shimming: Automated Gradient Shimming (TopShim) is mandatory to achieve line shape specification (50% < 0.6 Hz on Chloroform standard, or < 1.0 Hz on DSS).

Pulse Sequence Parameters

| Parameter | Value | Technical Rationale |

| Pulse Sequence | hsqcetf3gpsi | Sensitivity enhanced + gradients for water suppression. |

| TD (F2 - 1H) | 2048 | Sufficient digital resolution for the direct dimension. |

| TD (F1 - 15N) | 128 - 256 | Indirect dimension resolution.[1] |

| SW (F2 - 1H) | 12-14 ppm | Covers Amide (8.5 ppm) and Methyls (2.0 ppm). |

| SW (F1 - 15N) | 30-40 ppm | Targeted width. NAM-15N amide is ~120-130 ppm.[2] |

| O1P (1H) | 4.7 ppm | On Water resonance (critical for suppression). |

| O2P (15N) | 118 - 122 ppm | Centered on the expected Amide region. |

| D1 (Relaxation) | 1.5 - 2.0 s | NAM is a small molecule; T1 is longer than proteins. |

| CNST4 ( | 92 Hz | Coupling constant. Delay |

| NS (Scans) | 4 - 8 |

The "Expert" Tuning Step

Before running the 2D, execute a 1D

-

Goal: Optimize the

N 90° pulse hard pulse (p3 on Bruker). -

Method: Observe the signal null or maximum depending on the calibration sequence (zgopt or decp90). An inaccurate p3 reduces sensitivity by

.

Data Processing & Analysis

Window Functions

Raw NMR data is truncated in the indirect dimension. Apodization is required to prevent "sinc wiggles" (truncation artifacts).

-

F2 (Proton): QA (Quadrature Sine) or EM (Exponential Multiply) with LB = 1.0 Hz.

-

F1 (Nitrogen): QSINE (Squared Sine Bell), SSB = 2. This is aggressive but necessary for the short TD in the indirect dimension.

Referencing

-

Proton (F2): Set DSS signal to 0.00 ppm.

-

Nitrogen (F1): Indirect referencing based on the gyromagnetic ratio (

ratio). Do not reference to liquid ammonia directly.

Expected Results

You should observe a distinct cross-peak for the amide group:

- H Shift: ~ 8.1 - 8.4 ppm (pH/Temp dependent).

- N Shift: ~ 120 - 128 ppm.

-

Note: You will not see the amino (

) group if it is unacetylated, but since this is N-Acetyl-L-methionine, you are looking for the backbone amide.

Troubleshooting & Validation

| Symptom | Probable Cause | Corrective Action |

| No Cross Peak Visible | pH is too high (> 7.5). | Amide proton is exchanging with water. Lower pH to 6.0. |

| Signal is Weak/Noisy | Recalibrate p3 on the specific probe. | |

| Water Signal Overloads | Receiver Gain (RG) too high. | Run rga (automatic receiver gain adjustment). |

| Split Peaks in F1 | Incorrect | Ensure CNST4 is set to 92 Hz (not 140 Hz, which is for C-H). |

References

-

Biological Magnetic Resonance Bank (BMRB). Entry bmse000044: L-Methionine Chemical Shifts. Retrieved from [Link]

- Mori, S., Abeygunawardana, C., Johnson, M. O., & van Zijl, P. C. (1995). Improved sensitivity of HSQC spectra of exchanging protons at short interscan delays using a new fast HSQC (FHSQC) detection scheme that avoids water saturation. Journal of Magnetic Resonance, Series B, 108(1), 94-98.

- Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138.

- Spera, S., & Bax, A. (1991). Empirical correlation between protein backbone conformation and C alpha and C beta 13C nuclear magnetic resonance chemical shifts. Journal of the American Chemical Society, 113(14), 5490-5492.

-

Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR.[3][4][5] Journal of Biomolecular NMR, 6(2), 135-140.

Sources

- 1. Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetyl-DL-methionine(1115-47-5) 13C NMR [m.chemicalbook.com]

- 3. mr.copernicus.org [mr.copernicus.org]

- 4. 1H, 15N and 13C NMR Assignments of Mouse Methionine Sulfoxide Reductase B2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Amino Acid Chemical Shift Histograms [bmrb.protein.osaka-u.ac.jp]

Application Note: High-Fidelity Synthesis of N-Acetyl-L-methionine-15N

Introduction & Strategic Rationale

The synthesis of N-Acetyl-L-methionine-15N is a critical prerequisite for advanced NMR metabolomics and protein structure studies.[1][2] The introduction of the 15N stable isotope at the amide position renders the molecule "NMR-visible," acting as a precise chemical shift reference or a tracer in metabolic flux analysis.[2]

Chemical Strategy: The Schotten-Baumann Advantage

While acetylation can be achieved via various acylating agents (e.g., acetyl chloride in pyridine), this protocol utilizes the Schotten-Baumann conditions (Acetic Anhydride in aqueous alkali).

Why this route?

-

Racemization Suppression: Contrary to intuition, aqueous conditions significantly suppress racemization compared to polar organic solvents (e.g., DMF, DMSO) used with activated esters [1].[1][2] The water acts as a buffer against the high-energy transition states that lead to proton abstraction at the

-carbon.[2] -

Isotope Economy: The starting material, 15N-L-Methionine , is high-value.[1] This protocol maximizes yield through a biphasic extraction workup rather than precipitation, ensuring recovery of soluble product.[2]

-

S-Oxidation Prevention: Methionine is prone to oxidation at the sulfur atom (forming sulfoxides).[1] This protocol incorporates inert gas sparging to mitigate this risk.[2]

Reaction Mechanism & Pathway[3][4][5]

The reaction proceeds via a nucleophilic acyl substitution.[2][3] The amine nitrogen of the L-methionine attacks the carbonyl carbon of the acetic anhydride.[2] The base (NaOH) serves two roles: it keeps the amine deprotonated (nucleophilic) and neutralizes the acetic acid byproduct to drive the equilibrium forward.[2]

Visualizing the Chemical Pathway[2][5]

Figure 1: Nucleophilic acyl substitution pathway under basic aqueous conditions.[1][2]

Materials & Equipment

| Component | Grade/Specification | Role |

| 15N-L-Methionine | >98% atom % 15N, >99% chemical purity | Starting Material |

| Acetic Anhydride | ACS Reagent, ≥99% | Acylating Agent |

| Sodium Hydroxide (NaOH) | 2M Aqueous Solution | Base Catalyst / pH Control |

| Hydrochloric Acid (HCl) | 6M Aqueous Solution | Quenching / Acidification |

| Ethyl Acetate (EtOAc) | HPLC Grade | Extraction Solvent |

| Nitrogen/Argon Gas | High Purity | Inert Atmosphere (Oxidation Protection) |

Detailed Synthesis Protocol

Safety Note: Acetic anhydride is lachrymatory and corrosive.[1][2] Work in a fume hood.

Phase 1: Preparation and Dissolution[1]

-

Degas Solvents: Sparge 10 mL of 2M NaOH and 50 mL of water with Nitrogen gas for 15 minutes. Reason: Removes dissolved oxygen to prevent Methionine sulfoxide formation.[1]

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0–4°C).

-

Dissolution: Add 1.0 eq (e.g., 500 mg) of 15N-L-Methionine to the flask. Add 1.2 eq of 2M NaOH. Stir until fully dissolved.

Phase 2: Acetylation (Schotten-Baumann)[1][2]

-

Addition: While stirring vigorously at 0°C, add 1.5 eq of Acetic Anhydride dropwise over 10 minutes.

-

pH Monitoring: Simultaneously, monitor pH. If pH drops below 7, add small aliquots of 2M NaOH to maintain pH between 8.0 and 10.0 .[1][2]

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 1 hour.

Phase 3: Workup & Isolation[1][2]

-

Acidification: Cool the flask back to 0°C. Carefully acidify with 6M HCl dropwise until pH reaches 1.0–2.0 .

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with 3 x 20 mL Ethyl Acetate .

-

Why EtOAc? The acidified product is protonated (carboxylic acid form) and partitions highly into the organic phase, while salts remain in the water.[2]

-

-

Drying: Combine organic layers. Wash with 10 mL saturated brine. Dry over anhydrous

.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap, <40°C) to yield a white solid.

Workflow Visualization

Figure 2: Step-by-step operational workflow for isolation.

Quality Control & Validation

To confirm the identity and purity of the synthesized N-Acetyl-L-methionine-15N , the following analytical criteria must be met.

| Analysis | Expected Result | Diagnostic Value |

| 1H NMR (D2O) | Singlet at ~2.0 ppm (Acetyl-CH3) | Confirms acetylation.[1] |

| 15N NMR | Doublet (coupling to H) or shift change | Confirms 15N retention and environment change. |

| LC-MS (ESI-) | m/z = 191.05 (M-H) for 15N labeled | Confirms molecular weight (+1 Da shift vs standard). |

| Chiral HPLC | Single peak (matches L-std) | Confirms lack of racemization.[2] |

Self-Validating Check:

-

The "Acetyl Singlet": In the proton NMR, the appearance of a sharp singlet around 2.0–2.1 ppm integrating to 3 protons is the primary confirmation of successful reaction.[2]

-

Coupling Constant: In the 1H NMR, the amide proton (if run in DMSO-d6) will show a large doublet splitting (

) due to the direct bond to the 15N nucleus.[2] This is the definitive proof of the isotope label.

References

-

Benoiton, N. L. (1983).[1] Chemistry of Peptide Synthesis. CRC Press.[2] (Discusses suppression of racemization in aqueous alkali vs organic solvents).

-

Schotten, C. (1884).[1][2][4][5] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 448580, N-Acetyl-L-methionine.[1] Retrieved from .[2]

-

Sigma-Aldrich. (n.d.).[1][6][7] Product Specification: N-Acetyl-L-methionine.[2][7][8][9][10][11]

Sources

- 1. N-acetyl-L-methionine | C7H13NO3S | CID 448580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. N-Acetyl-DL-methionine | C7H13NO3S | CID 6180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-乙酰基-L-蛋氨酸 ≥98.5% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-Acetyl-L-methionine | 65-82-7 [chemicalbook.com]

- 9. US4011263A - Process for the production of n-acetyl-l-methionine - Google Patents [patents.google.com]

- 10. N-Acetyl-DL-methionine | Endogenous Metabolite | TargetMol [targetmol.com]

- 11. US2745873A - Process of producing nu-acetyl methionine - Google Patents [patents.google.com]

High-Precision Quantification and Flux Analysis of Nitrogen Metabolism Using N-Acetyl-L-methionine-15N

Abstract

This guide details the application of N-Acetyl-L-methionine-15N (NAM-15N) as a dual-purpose internal standard and metabolic tracer for nitrogen metabolism studies. Unlike standard amino acid analysis, tracking the N-acetylated pool provides critical insights into the methionine salvage pathway , renal aminoacylase activity (ACY1), and oxidative stress response. This protocol establishes a validated LC-MS/MS workflow for the simultaneous quantification of N-acetyl-L-methionine and L-methionine in biological matrices, ensuring high specificity through stable isotope dilution.

Introduction: The Strategic Value of NAM-15N

In nitrogen metabolism, the acetylation of amino acids serves as both a storage mechanism and a regulatory checkpoint. N-Acetyl-L-methionine (NAM) is of particular interest because it functions as a bioavailable source of methionine, releasable by Aminoacylase 1 (ACY1) .

Why N-Acetyl-L-methionine-15N?

-

Metabolic Stability: The N-acetyl group protects the

-amine from oxidative deamination and transamination during sample preparation, making it a more robust standard than free methionine in oxidative matrices. -

Pathway Specificity: By using NAM-15N, researchers can distinguish between the de novo methionine pool and the salvage pool derived from N-acetylated precursors.

-

Ionization Efficiency: The acetyl group increases hydrophobicity compared to free methionine, improving retention on Reverse Phase (C18) columns and reducing ion suppression in the void volume.

Experimental Design & Reagents

Reagents and Standards

-

Primary Analyte: N-Acetyl-L-methionine (Unlabeled).

-

Internal Standard (IS): N-Acetyl-L-methionine-15N (98 atom % 15N).[1]

-

Source: Sigma-Aldrich / Cambridge Isotope Laboratories.

-

Mass Shift: +1 Da (Nitrogen-15 on the amide group).

-

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.[2]

Biological Context & Pathway Map

The following diagram illustrates the metabolic fate of NAM-15N. It is deacetylated by ACY1 to release Met-15N, which then enters the Methionine Cycle to form S-Adenosylmethionine (SAM).

Figure 1: Metabolic fate of N-Acetyl-L-methionine-15N.[3] The tracer is converted to Methionine-15N by Aminoacylase 1 (ACY1), entering the methylation cycle.

Protocol: Sample Preparation (Protein Precipitation)

This method is optimized for plasma, serum, and cell lysates. It avoids derivatization, preserving the native N-acetyl state.

-

Sample Aliquot: Transfer 50 µL of biological sample to a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of NAM-15N working solution (10 µM in water).

-

Note: Final concentration of IS should be within 10-fold of the expected endogenous concentration.

-

-

Precipitation: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) containing 0.1% Formic Acid.

-

Vortex & Incubate: Vortex vigorously for 30 seconds. Incubate at -20°C for 20 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to an LC-MS vial.

-

Optional: If sensitivity is low, evaporate supernatant under nitrogen and reconstitute in 50 µL of mobile phase A.

-

LC-MS/MS Methodology

Chromatographic Conditions

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar metabolites like NAM and Met.

-

Recommended: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH 3.0).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 90% B (Isocratic hold)

-

1-7 min: 90% -> 60% B

-

7-9 min: 60% B (Wash)

-

9.1 min: 90% B (Re-equilibration for 3 mins)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive Mode ([M+H]+).

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.

Table 1: Optimized MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Type | Rationale |

| NAM (Unlabeled) | 192.1 | 104.1 | 20 | Quantifier | Characteristic Met fragment (C4H10NS+) |

| NAM (Unlabeled) | 192.1 | 150.1 | 15 | Qualifier | Loss of Acetyl group (Ketene loss) |

| NAM-15N (IS) | 193.1 | 105.1 | 20 | Quantifier | 15N retained in fragment |

| NAM-15N (IS) | 193.1 | 151.1 | 15 | Qualifier | Loss of Acetyl; 15N retained in Met |

| L-Methionine | 150.1 | 104.1 | 18 | Target | Standard Met transition |

| L-Methionine | 150.1 | 61.0 | 25 | Qualifier | Loss of side chain |

Self-Validation Check: The 15N label is located on the amide nitrogen. Fragmentation of NAM (m/z 192) to the Met-like fragment (m/z 104) retains this nitrogen. Therefore, the NAM-15N transition must be 193 -> 105. If the label were lost (e.g., in a side-chain specific fragment), the transition would be 193 -> mass_without_N. The selected transitions ensure the label is tracked.

Data Analysis & Quantification

Concentration Calculation

Calculate the Response Ratio (

Determine the concentration using a linear regression (

Flux / Fractional Enrichment

For metabolic flux studies (e.g., administering NAM-15N to cells and measuring Met-15N appearance), calculate the Mole Percent Excess (MPE) :

Note: Ensure to correct for natural abundance of 13C, which can contribute to the M+1 signal of the unlabeled pool.

Analytical Workflow Diagram

Figure 2: End-to-end analytical workflow for N-Acetyl-L-methionine-15N analysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal for NAM | Ion suppression in void volume. | Switch to HILIC column to increase retention of polar NAM away from salts. |

| Peak Tailing | Interaction with silanols or pH issues. | Ensure mobile phase pH is buffered (Ammonium Formate pH 3.0). |

| IS Signal Variability | Incomplete precipitation or matrix effect. | Use "Stable Isotope Dilution" method strictly; ensure IS is added before precipitation. |

| Met-15N Background | In-source fragmentation of NAM-15N. | Check source temperature. If too high (>550°C), NAM may degrade to Met in the source. Lower temp to 350-400°C. |

References

-

Lindner, H. A., et al. (2008).[4] "N-acetylamino acid utilization by kidney aminoacylase-1." Biochimie, 90(5), 773-780.[4] [Link]

-

Smith, T., et al. (2011). "Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines." Journal of Neurochemistry, 118(2), 187-194. [Link]

-

Prasain, J. (2009).[5] "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham. [Link]

Sources

- 1. N-乙酰基-L-蛋氨酸-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uab.edu [uab.edu]

Application Note: Sample Preparation and LC-MS/MS Quantitation of N-Acetyl-L-methionine-15N

Introduction & Scientific Context

N-Acetyl-L-methionine (NAM) serves as a critical methionine donor and a stabilized form of the amino acid in pharmaceutical formulations. In drug development and metabolic flux analysis, the use of N-Acetyl-L-methionine-15N (NAM-15N) allows researchers to trace the specific metabolic fate of the nitrogen moiety, distinguishing exogenous uptake from endogenous recycling.

This guide details a rigorous workflow for the extraction and mass spectrometric quantification of NAM-15N from complex biological matrices (plasma and tissue). Unlike standard amino acid analysis, the N-acetyl group confers unique solubility and ionization properties that require tailored extraction chemistry to prevent hydrolysis while ensuring high recovery.

Key Mechanistic Insights

-

Acidic Stability: The N-acetyl bond is susceptible to hydrolysis in strong acids or bases at high temperatures. Therefore, this protocol utilizes formic acid for protonation (enhancing ESI+ sensitivity) rather than stronger acids like TCA, which can induce artifactual deacetylation during sample concentration [1].

-

Isotopic Fidelity: The 15N label is located on the amide nitrogen. Preservation of the acetyl group during extraction is paramount to distinguish NAM-15N from downstream metabolites like L-Methionine-15N.

Physicochemical Profile & Reagents

Table 1: Analyte Properties

| Property | N-Acetyl-L-methionine (14N) | N-Acetyl-L-methionine-15N |

| CAS Number | 65-82-7 | N/A (Isotope labeled) |

| Molecular Formula | C7H13NO3S | C7H1315N O3S |

| Molecular Weight | 191.25 g/mol | 192.24 g/mol |

| pKa | ~3.5 (Carboxyl) | ~3.5 |

| LogP | -0.31 (Hydrophilic) | -0.31 |

| Solubility | Water, Methanol, Ethanol | Water, Methanol, Ethanol |

Required Reagents

-

Standard: N-Acetyl-L-methionine-15N (≥98 atom % 15N).

-

Internal Standard (IS): N-Acetyl-L-methionine-d3 (methyl-d3) or structural analog (e.g., N-Acetyl-L-phenylalanine) if isotopologue is unavailable.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

Sample Preparation Protocols

Protocol A: Plasma/Serum Extraction

Rationale: Protein precipitation with organic solvents is preferred over Solid Phase Extraction (SPE) for polar metabolites like NAM to minimize loss of the hydrophilic analyte in the breakthrough volume.

-

Thawing: Thaw plasma samples on ice (4°C) to minimize enzymatic hydrolysis.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

Internal Standard Addition: Add 10 µL of Internal Standard solution (5 µM in 50:50 MeOH:H2O). Vortex for 10 sec.

-

Precipitation: Add 200 µL of cold Extraction Solvent (Methanol:Acetonitrile 1:1 v/v containing 0.1% Formic Acid).

-

Note: The addition of ACN aids in precipitating larger proteins, while MeOH ensures solubility of the polar NAM.

-

-

Incubation: Vortex vigorously for 30 sec, then incubate at -20°C for 20 min .

-

Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

-

Recovery: Transfer 200 µL of the supernatant to a clean tube.

-

Concentration (Optional): If sensitivity is an issue, dry under nitrogen at 35°C. Reconstitute in 50 µL of Mobile Phase A.

-

Caution: Do not exceed 40°C to prevent thermal degradation.

-

-

Analysis: Transfer to LC vials with glass inserts.

Protocol B: Tissue Extraction (Liver/Muscle)

Rationale: Physical disruption is necessary to release intracellular pools. A higher ratio of aqueous solvent is used initially to extract the polar metabolite.

-

Homogenization: Weigh 20-50 mg of frozen tissue. Add 400 µL of cold 80% Methanol / 20% Water (0.1% Formic Acid).

-

Disruption: Homogenize using a bead beater (e.g., Precellys) for 2 cycles of 30 sec at 6000 rpm. Keep samples cooled between cycles.

-

Incubation: Incubate on ice for 10 min.

-

Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

-

Supernatant Transfer: Transfer supernatant to a fresh tube.

-

Re-extraction (Recommended): Resuspend the pellet in 200 µL of ACN, vortex, centrifuge, and combine supernatants.

-

Why: The second ACN step helps recover any NAM trapped in lipid-rich membranes.

-

-

Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter or spin column to remove particulates before LC-MS.

Experimental Workflow Visualization

The following diagram illustrates the critical decision points in the sample preparation workflow to ensure integrity of the 15N label.

Figure 1: Decision-tree workflow for N-Acetyl-L-methionine-15N extraction emphasizing temperature control.

LC-MS/MS Method Parameters

Chromatographic Conditions

Due to the polarity of NAM, a standard C18 column may show poor retention. A HILIC (Hydrophilic Interaction Liquid Chromatography) approach or a polar-embedded C18 column is recommended for superior peak shape and retention.

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex F5.

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient (HILIC):

-

0-1 min: 90% B (Isocratic hold)

-

1-5 min: 90% -> 50% B

-

5-7 min: 50% B (Wash)

-

7.1 min: 90% B (Re-equilibration for 3 min)

-

Mass Spectrometry (MRM) Settings

Detection is performed in Positive Electrospray Ionization (ESI+) mode. The protonated precursor [M+H]+ is selected.

Table 2: MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Fragment Identity |

| NAM-14N | 192.1 | 104.1 | 15 | Immonium Ion (Met) |

| NAM-14N | 192.1 | 150.1 | 10 | Loss of Acetyl (-42) |

| NAM-14N | 192.1 | 146.1 | 12 | Loss of CH3S+H |

| NAM-15N | 193.1 | 105.1 | 15 | Immonium Ion (15N ) |

| NAM-15N | 193.1 | 151.1 | 10 | Loss of Acetyl (-42) |

| NAM-15N | 193.1 | 147.1 | 12 | Loss of CH3S+H |

Note: The transition 193.1 -> 151.1 is the most specific for confirming the intact acetyl group, as it represents the [Methionine-15N]+ ion generated after the loss of the acetyl ketene moiety.

Pathway Visualization: Fragmentation Logic

To interpret the MS spectra correctly, one must understand how the 15N label behaves during Collision Induced Dissociation (CID).

Figure 2: Fragmentation pathway of NAM-15N showing the retention of the nitrogen isotope in key product ions.

Quality Control & Troubleshooting

Self-Validating System Checks

-

Isotopic Purity Check: Before analyzing samples, inject a neat standard of NAM-15N. Ensure the signal at m/z 192 (M+H for 14N) is <2% of the m/z 193 signal. This confirms the grade of your labeling reagent.

-

Deacetylation Monitor: Monitor the transition for free Methionine-15N (151 -> 105) at a different retention time. If you see a peak for Methionine-15N appearing at the same retention time as NAM, it indicates in-source fragmentation. If it appears at a different retention time, it indicates sample degradation (hydrolysis) during preparation.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Ion suppression from phospholipids. | Use a phospholipid removal plate (e.g., Ostro) instead of simple precipitation. |

| Peak Tailing | Interaction with silanols on column. | Increase buffer strength (Ammonium Formate) to 20 mM or switch to a polar-embedded column. |

| High Backpressure | Protein crashing in the column. | Ensure supernatant is filtered (0.22 µm) and centrifugation speed was sufficient (>14,000 g). |

References

tracking nitrogen flux in proteins using N-Acetyl-L-methionine-15N

Targeted Nitrogen Flux Analysis Using N-Acetyl-L-Methionine- N

Probing Aminoacylase 1 Kinetics and Proteome Dynamics

Introduction: The Strategic Advantage of N-Acetyl-L-Methionine- N

In the landscape of stable isotope tracing, N-Acetyl-L-Methionine-

NAM is not directly incorporated into proteins. It must first be transported into the cytosol and deacetylated by ACY1 to release free Methionine-

-

Quantify ACY1 Kinetics: Directly measure the capacity of the Methionine Salvage Pathway in renal and hepatic models.

-

Differentiate Nitrogen Fates: Track the divergence of the

N label between protein incorporation (anabolic) and transsulfuration-mediated ammonia release (catabolic). -

Bypass Extracellular Degradation: NAM is often more stable in complex media than free amino acids, reducing background noise from extracellular metabolism.

This guide details the protocols for using NAM-

Mechanism of Action & Nitrogen Fate

To interpret the data correctly, one must understand the specific path of the

The Nitrogen Fork

-

Anabolic Fate (Protein Synthesis): The free Met-

N is charged onto tRNA -

Catabolic Fate (Transsulfuration):

-

Met

SAM -

Crucial Distinction: In the conversion of Hcy to Cystathionine, Hcy condenses with Serine.

-

In the subsequent cleavage by Cystathionine

-lyase (CTH) , the sulfur is transferred to Cysteine, but the Nitrogen from Methionine is released as free Ammonium ( -

Note: The Nitrogen in the resulting Cysteine comes from Serine, not Methionine.

-

Pathway Visualization

The following diagram illustrates the entry of NAM-

Caption: Figure 1. Metabolic fate of the

Experimental Protocol: Pulse-Chase Flux Analysis

Objective: Determine the rate of ACY1-mediated salvage and subsequent protein incorporation vs. catabolic loss.

Materials

-

Tracer: N-Acetyl-L-Methionine-(

N) (Ensure >98% isotopic purity). -

Cell Line: HepG2 (High ACY1 control) vs. HEK293 (Moderate) or specific Knockout lines.

-

Media: Methionine-free DMEM/RPMI (dialyzed FBS required).

-

Quenching Solution: 80% Methanol (-80°C).

Workflow Diagram

Caption: Figure 2. Experimental workflow for dual-fraction analysis of NAM-

Step-by-Step Procedure

1. Pre-Conditioning (Starvation)

-

Wash cells 2x with warm PBS.

-

Incubate for 60 minutes in Methionine-free, Cystine-free DMEM containing 10% dialyzed FBS.

-

Scientific Logic:[1][2][3][4][5][6][7][8] This depletes the intracellular free Methionine pool, maximizing the specific activity of the tracer upon addition.

2. Pulse Labeling (The Flux Start)

-

Replace media with fresh Met-free DMEM containing 100 µM N-Acetyl-L-Methionine-

N . -

Note: Do not add unlabeled Methionine. The NAM is the sole source.

-

Harvest cells at strict time points:

minutes.

3. Quenching & Extraction (Dual Phase)

-

Rapid Quench: Aspirate media; immediately add 1 mL 80% Methanol (pre-chilled to -80°C) .

-

Scrape cells on dry ice. Transfer to microcentrifuge tubes.

-

Phase Separation:

-

Vortex vigorously (30 sec).

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant (Metabolites): Contains NAM-

N (substrate), Free Met- -

Pellet (Protein): Contains incorporated Met-

N. Wash 2x with cold acetone. Hydrolyze with 6N HCl at 110°C for 24h to release amino acids for analysis.

-

4. LC-MS/MS Configuration

-

Column: HILIC (Amide) column for polar metabolites (Met, NAM, SAM).

-

Mode: Positive Ion Mode (ESI+).

-

Transitions (MRM): Monitor the mass shift (+1 Da).

Data Analysis & Interpretation

Quantitative Targets

| Metabolite | Unlabeled Mass (M+0) | Labeled Mass (M+1) | Interpretation of High M+1 |

| N-Acetyl-Met | 191.06 Da | 192.06 Da | High intracellular transport; Substrate availability. |

| L-Methionine | 149.05 Da | 150.05 Da | ACY1 Activity Index. High M+1 indicates rapid deacetylation. |

| SAM | 398.14 Da | 399.14 Da | Flux into Methyl Cycle (Anabolic). |

| SAH | 384.12 Da | 385.12 Da | Methylation activity. |

| Protein-Met | 149.05 Da | 150.05 Da | Protein Synthesis Rate (FSR). |

Calculating Flux Metrics

1. ACY1 Efficiency Ratio:

-

Low Ratio (<0.1): Indicates ACY1 deficiency or inhibition.[9] The cell is starving despite abundant precursor.

-